Decomposition Mechanism Divergence Versus Isoxazole‑4‑sulfonyl Chlorides: Hydrolysis vs. Irreversible SO₂ Extrusion
In a systematic stability study of 236 heteroaromatic sulfonyl chlorides, isoxazole‑3‑sulfonyl chloride was classified among compounds that decompose primarily via hydrolysis (reaction with trace water), a pathway that can be mitigated by rigorous drying of solvents and use of molecular sieves [1]. In contrast, isoxazole‑4‑sulfonyl chlorides (e.g., 3,5‑dimethylisoxazole‑4‑sulfonyl chloride) were found to undergo formal SO₂ extrusion characteristic of α‑ and γ‑isomeric pyridine systems, a decomposition mode that is irreversible and cannot be rescued by desiccants or low‑temperature storage [1]. This mechanistic distinction means that the 3‑isomer retains the potential for successful coupling even after minor moisture exposure, whereas the 4‑isomer, once initiated, loses the sulfonyl group entirely.
| Evidence Dimension | Primary decomposition pathway under ambient storage conditions |
|---|---|
| Target Compound Data | Hydrolysis by trace water (reversible with drying) |
| Comparator Or Baseline | Isoxazole‑4‑sulfonyl chlorides: formal SO₂ extrusion (irreversible, leads to desulfonylated heterocycle) |
| Quantified Difference | Qualitative mechanistic divergence (hydrolysis vs. SO₂ extrusion) observed across 28 isoxazole representatives |
| Conditions | Neat and solution stability screening at 25 °C over 24–72 h; 236 heteroaromatic sulfonyl halides evaluated |
Why This Matters
This dictates procurement and storage logistics – isoxazole‑3‑sulfonylchloride can be rendered fit‑for‑purpose by standard drying protocols, whereas the 4‑sulfonyl chloride analogs may degrade catastrophically regardless of precautions.
- [1] Shevchuk OI, Vashchenko BV, Doroshenko IO, et al. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv 2025, preprint, DOI: 10.26434/chemrxiv-2025-m9k4f. View Source
